molecular formula C3H2Cl2N4 B014056 2-Amino-4,6-dichlorotriazine CAS No. 933-20-0

2-Amino-4,6-dichlorotriazine

Cat. No. B014056
CAS RN: 933-20-0
M. Wt: 164.98 g/mol
InChI Key: MCLXKFUCPVGZEN-UHFFFAOYSA-N
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Description

Triazines are a class of nitrogen-containing heterocycles with three nitrogen atoms at positions 1, 3, and 5 in a six-membered ring. They are known for their diverse applications, including agriculture (as herbicides), industry (as dyes, resins), and pharmaceuticals (as drugs).

Synthesis Analysis

The synthesis of triazine derivatives often involves the reaction of diamines with cyanogen chloride or cyanic acid, or through cyclization reactions of appropriate precursors. For example, the synthesis of 3-amino-1,2,4-benzotriazine derivatives involves specific substitutions and cyclization steps to introduce various functional groups onto the triazine ring (Anderson et al., 2003).

Molecular Structure Analysis

Triazines exhibit a planar ring structure facilitating π-π interactions, hydrogen bonding, and other non-covalent interactions critical for their biological activity. The structure of 2,5-diamino-3,6-dichloropyrazine, a compound with similarities to 2-Amino-4,6-dichlorotriazine, showcases typical hydrogen bonding and molecular geometry indicative of its reactive nature and potential for further functionalization (Barclay et al., 1998).

Scientific Research Applications

1. Synthesis of Azo-Based Dichlorotriazine Reactive Dye

  • Application Summary: In this research, an azo-based dichlorotriazine reactive dye was synthesized from H-acid (4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid) and 4-nitroaniline . This dye has halochromic properties, meaning it changes color in response to changes in pH . This property has potential applications in various textile fields, such as protective clothing and wound dressings .
  • Methods of Application: The dye was synthesized from H-acid and 4-nitroaniline . The change of color of this dye was evaluated both in the solution stage and colored fabric stage in various pH solutions .
  • Results: A visible change of color with the alteration of pH was observed after dyeing textile fabric with the synthesized dye . The dyed fabric also displayed very good to excellent wash fastness properties .

2. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde

  • Application Summary: This research reports the experimental results of unexpected aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde . The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .
  • Methods of Application: The reactions were carried out under mild and environmentally friendly conditions, due to the influence of structural factors of the starting pyrimidine and a high concentration of alkoxide ions .
  • Results: This method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems .

3. Catalytic and Sustainable Amide Bond Formation

  • Application Summary: This research focuses on the catalytic and sustainable amide bond formation using a DABCO/Dichlorotriazine system . The method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems .
  • Methods of Application: The reactions were carried out under mild and environmentally friendly conditions . The desired amide was formed in an excellent 96% NMR yield .
  • Results: This method proved to be efficient with heteroaromatic compounds, such as thiophene (84%) and furan (85%) .

4. Preparation of Substituted Melamine, Ammelides, and Ammelines

  • Application Summary: 2-Amino-4,6-dichlorotriazine can be used as an aromatic intermediate compound for the preparation of substituted melamine, ammelides, and ammelines .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The results or outcomes obtained are not detailed in the source .

5. Synthesis of Azo Dyes

  • Application Summary: Azo dyes, which represent the largest production volume of dye chemistry today, are synthesized from a simple method of diazotization and coupling . 2-Amino-4,6-dichlorotriazine can be used in the synthesis of these dyes .
  • Methods of Application: The synthesis of azo dyes involves diazotization of an aromatic primary amine, followed by coupling with one or more electron-rich nucleophiles such as amino and hydroxy .
  • Results: Azo dyes are the most used dyes and account for more than 60% of total dyes . They are used in a variety of applications in the food, pharmaceutical, paper, cosmetics, textile and leather industries and others .

6. Preparation of Pyrimidine-Based Compound Precursors

  • Application Summary: 2-Amino-4,6-dichlorotriazine can be used in the preparation of pyrimidine-based compound precursors .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The results or outcomes obtained are not detailed in the source .

Safety And Hazards

2-Amino-4,6-dichlorotriazine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4,6-dichloro-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Cl2N4/c4-1-7-2(5)9-3(6)8-1/h(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLXKFUCPVGZEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=N1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40239372
Record name 4,6-Dichloro-1,3,5-trazin-2-amine
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Molecular Weight

164.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,6-dichloro-S-triazine

CAS RN

933-20-0
Record name 2-Amino-4,6-dichloro-1,3,5-triazine
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Record name 4,6-Dichloro-1,3,5-trazin-2-amine
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Record name 933-20-0
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Record name 933-20-0
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Record name 4,6-Dichloro-1,3,5-trazin-2-amine
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Record name dichloro-1,3,5-triazin-2-amine
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Record name 4,6-DICHLORO-1,3,5-TRAZIN-2-AMINE
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Synthesis routes and methods I

Procedure details

A solution of 300 g (1.63 mol) of cyanuric chloride in 1 liter THF and 0.24 liter diglyme was cooled to 0° C. and 81.6 mL (3.36 mol) of liquid ammonia added dropwise over 90 min. keeping the temperature between 10°-15°. The mixture was stirred for one hour at -10° to 0° and then allowed to warm to ambient temperature over one hour. The resulting suspension was filtered, the solid washed with THF, the filtrate reduced to 1/2 its original volume, and poured over 1 liter of ice water to give a white solid which was collected, washed with water, and dried in vacuo to give 244.3 g of 2-amino-4,6-dichloro-1,3,5-triazine with m.p. 221°-223.5° (dec).
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0.24 L
Type
solvent
Reaction Step One
[Compound]
Name
liquid
Quantity
81.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2,4,6-Trichloro-1,3,5-triazine (XVIII) (10.0 g, 55 mmol) was dissolved in acetone (80 mL) and poured into ice-water (80 mL) to form a very fine suspension. To this mixture, 1 N ammonium hydroxide solution (108 mL, 109.4 mmol) was added at 0° C. The reaction was stirred for 30 min at ambient temperature and for additional 60 min at 25° C. The precipitate was filtered off, washed with water (3×25 mL). After drying over calcium chloride under high vacuum, 6-amino-2,4-dichloro-[1,3,5]triazine (XXXVII) was isolated as white powder (7.4 g, 82% yield). LCMS (ESI) m/z=165 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
108 mL
Type
reactant
Reaction Step Three
Yield
82%

Synthesis routes and methods III

Procedure details

There is added to the atmosphere above the reaction mixture over a 4 to 5 hour period, 50.8 kg (2.983 k moles) of ammonia gas, while maintaining a temperature of 10° to 45° C., to a mixture of 1225 kg of a 22.3% solution of cyanuric chloride (273.1 kg; 1.481 k moles) in toluene at 45° C. There is obtained a thick reaction mass of 2-amino-4,6-dichloro-1,3,5-triazine and ammonium chloride. The mixture is cooled to 5°-10° C. and 334 kg of methanol is added. There is obtained a mixture which is referred to hereinafter as the "first mixture."
Quantity
50.8 kg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
273.1 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A stirred suspension of cyanuric chloride (3.7 g, 30 mM) in water (25 mL) was treated with NH4OH (2.42 mL of a 28% solution diluted to 7.5 mL) at 0° C. Stirring was continued for 1 hr at 0° C. and 0.5 hr at 10° C. The product was filtered and rinsed with water until the filtrates were neutral. Drying (60° C., 0.2 mm) provided 2.84 g, (86%), mp=234°-235° C.
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4,6-dichlorotriazine
Reactant of Route 2
Reactant of Route 2
2-Amino-4,6-dichlorotriazine
Reactant of Route 3
2-Amino-4,6-dichlorotriazine
Reactant of Route 4
2-Amino-4,6-dichlorotriazine
Reactant of Route 5
Reactant of Route 5
2-Amino-4,6-dichlorotriazine
Reactant of Route 6
2-Amino-4,6-dichlorotriazine

Citations

For This Compound
52
Citations
Y Shibasaki, T Kotaki, T Bito, R Sasahara, N Idutsu… - Polymer, 2018 - Elsevier
Polycondensation of various 2-substituted-4,6-dichloro-1,3,5-triazine such as N,N-diphenylamino (DCPT), benzylamino (BnDCT) substituents with α, ω - alkylene diamines including …
GS Ghodake, AA Talke, JP Jadhav… - International Journal of …, 2009 - Taylor & Francis
Three plant species (Brassica juncea, Sorghum vulgare, and Phaseolus mungo) of different agronomic consequence were evaluated for the decolorization of the dyes from textile …
EA Archer, MJ Krische - Journal of the American Chemical Society, 2002 - ACS Publications
Hydrogen-bonded tapes comprised of monomeric molecular precursors are used to define structural parameters for the design of related oligomers encoded with predetermined modes …
Number of citations: 102 0-pubs-acs-org.brum.beds.ac.uk
GS GHODAKE, DS LEE - 한국생물공학회 학술대회, 2012 - dbpia.co.kr
Phytoremediation, the use of vegetation for the in situ treatment of contaminated soils and sediments, is an emerging technology that promises the effective and inexpensive cleanup of …
Number of citations: 2 www.dbpia.co.kr
EA Archer, NT Goldberg, V Lynch… - Journal of the American …, 2000 - ACS Publications
A major theme in the development of the chemical sciences resides in improving the capability to negotiate issues of selectivity in the organization of matter on increasingly greater-…
Number of citations: 75 0-pubs-acs-org.brum.beds.ac.uk
Z Chen, J Luo, Y Sun - Biomaterials, 2007 - Elsevier
In this study, 2-amino-4-chloro-6-hydroxy-s-triazine (ACHT) was synthesized through controlled hydrolysis of 2-amino-4,6-dichloro-s-triazine (ADCT). A simple pad-dry-cure approach …
VI Mur - Russian Chemical Reviews, 1964 - iopscience.iop.org
2,4,6-TRICHLORO-1,3,5-TRIAZINE (CYANURYL CHLORIDE) AND ITS FUTURE APPLICATIONS Page 1 Russian Chemical Reviews 2,4,6-TRICHLORO-1,3,5-TRIAZINE (CYANURYL …
EA Archer, DF Cauble Jr, V Lynch, MJ Krische - Tetrahedron, 2002 - Elsevier
The covalent casting of a one-dimensional hydrogen-bonding motif permits the design of oligomers possessing a predetermined duplex mode of aggregation. In this account, studies on …
Y Ni, RR Puthenkovilakom, Q Huo - Langmuir, 2004 - ACS Publications
The self-assembly and supramolecular engineering of porphyrins into ordered arrays have recently attracted much interest because of their promising application potential in molecular …
Number of citations: 36 0-pubs-acs-org.brum.beds.ac.uk
N Kimizuka, T Kawasaki, T Kunitake - Journal of the American …, 1993 - ACS Publications
Synthetic bilayer membranes are two-dimensionally organized molecular assemblies. The mode of packing of component amphiphiles plays a crucial role in determining physical …
Number of citations: 175 0-pubs-acs-org.brum.beds.ac.uk

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